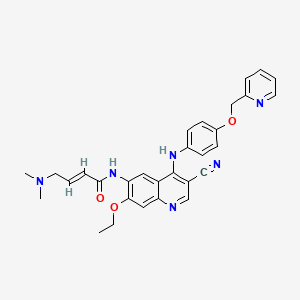
Neratinib impurity QL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neratinib impurity QL is a byproduct formed during the synthesis of Neratinib, a tyrosine kinase inhibitor used primarily in the treatment of HER2-positive breast cancer. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding the properties and behavior of this compound is crucial for ensuring the quality and stability of Neratinib formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neratinib impurity QL typically involves the reaction of Neratinib intermediates under specific conditions. One common method involves the use of oxalyl chloride as a reagent, which reacts with Neratinib intermediates to form the impurity . The reaction conditions often include controlled temperatures and the use of solvents like acetonitrile to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is monitored and controlled to minimize its presence in the final product. High-performance liquid chromatography (HPLC) is often used to detect and quantify this impurity during the manufacturing process . The goal is to ensure that the levels of this compound remain within acceptable limits as defined by regulatory guidelines.
Chemical Reactions Analysis
Types of Reactions: Neratinib impurity QL can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure and properties of the impurity, potentially leading to the formation of new byproducts.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions can yield reduced forms of the impurity .
Scientific Research Applications
Neratinib impurity QL has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied to understand its formation and behavior during the synthesis of Neratinib. In biology and medicine, researchers investigate its potential effects on the efficacy and safety of Neratinib as a therapeutic agent . In the pharmaceutical industry, controlling the levels of this impurity is essential for ensuring the quality of the final drug product .
Mechanism of Action
The mechanism of action of Neratinib impurity QL is not as well-studied as that of Neratinib itself. it is believed that this impurity may interact with similar molecular targets and pathways as Neratinib, including the inhibition of epidermal growth factor receptor (EGFR), HER2, and HER4 . These interactions can potentially affect the overall efficacy and safety profile of the drug.
Comparison with Similar Compounds
Similar Compounds: Neratinib impurity QL can be compared with other impurities formed during the synthesis of tyrosine kinase inhibitors. Similar compounds include impurities formed during the synthesis of Lapatinib and Afatinib, which are also used in the treatment of HER2-positive cancers .
Uniqueness: What sets this compound apart from other similar compounds is its specific formation pathway and its potential impact on the stability and efficacy of Neratinib. Understanding these unique aspects is crucial for developing effective strategies to control and minimize its presence in the final drug product .
Properties
CAS No. |
1469746-91-5 |
|---|---|
Molecular Formula |
C30H30N6O3 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(E)-N-[3-cyano-7-ethoxy-4-[4-(pyridin-2-ylmethoxy)anilino]quinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C30H30N6O3/c1-4-38-28-17-26-25(16-27(28)35-29(37)9-7-15-36(2)3)30(21(18-31)19-33-26)34-22-10-12-24(13-11-22)39-20-23-8-5-6-14-32-23/h5-14,16-17,19H,4,15,20H2,1-3H3,(H,33,34)(H,35,37)/b9-7+ |
InChI Key |
MPIQYQIEOBCLFG-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC=C(C=C3)OCC4=CC=CC=N4)C#N)NC(=O)/C=C/CN(C)C |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC=C(C=C3)OCC4=CC=CC=N4)C#N)NC(=O)C=CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





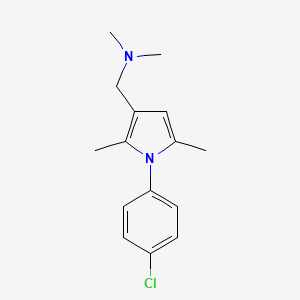
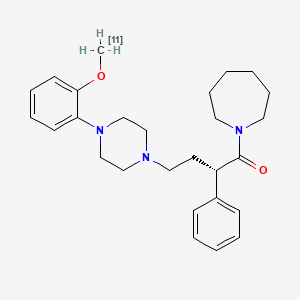
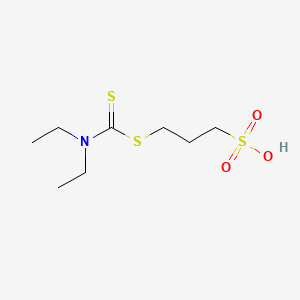
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
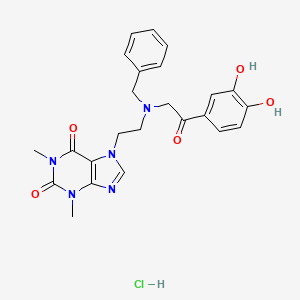
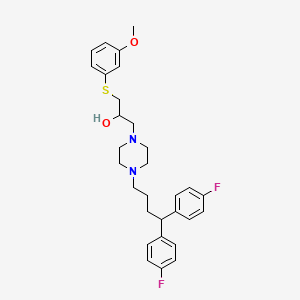
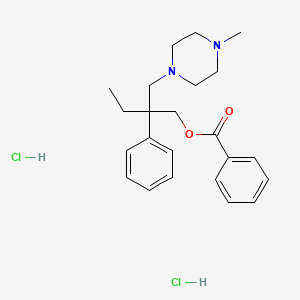
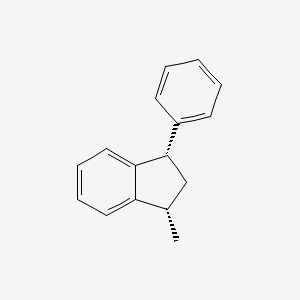
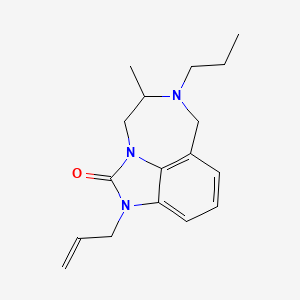
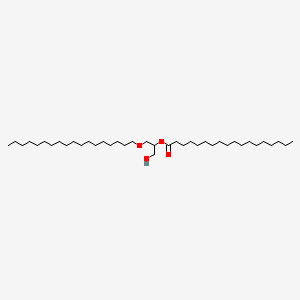
![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)
